molecular formula C12H17NO7 B566085 (3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester CAS No. 1072449-83-2

(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester

Cat. No. B566085
M. Wt: 287.268
InChI Key: KGMPFIFSNPREIM-JBSYKWBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester” is a biochemical used for proteomics research . Its molecular formula is C12H17NO7 and it has a molecular weight of 287.27 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.27 . More detailed physical and chemical properties like melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Synthesis and Transformations

  • Synthesis of Derivatives: Research has demonstrated the synthesis of methyl esters of oxazole-4-carboxylic acids and their functional derivatives for further transformations, including introducing aliphatic amines and oxazol-2-yl moieties into oxazole rings (Prokopenko et al., 2010).
  • Novel Pyrazolopyrimidines Synthesis: A study focused on the synthesis of novel pyrazolopyrimidines derivatives, highlighting the potential for creating diverse compounds with significant structural variations (Rahmouni et al., 2016).

Structural Analysis and Chemistry

  • Enantiospecific Synthesis: Enantiospecific synthesis of pyran carboxylic acids has been explored, demonstrating the potential for creating enantiomerically pure compounds (Deschenaux et al., 1989).
  • Novel Triazoles Synthesis: Research has been conducted on the synthesis of new triazoles containing pyranone moieties, providing insights into the structural possibilities of these compounds (Kumar & Mashelkar, 2007).

Biological Evaluation and Potential Applications

  • Antileukemic Activity: Certain derivatives of pyrazole-4-carboxylic acid, related to the compound , have been synthesized and evaluated for antileukemic activity (Shealy & O'dell, 1971).
  • Optically Active Ligands for Catalysis: The synthesis of optically active pyrazolylmethane ligands for use in palladium-catalyzed reactions has been investigated, illustrating the compound's potential in catalysis (Bovens et al., 1993).

Future Directions

The future directions or applications of this compound are not specified in the search results. As a biochemical used in proteomics research , it could potentially be used in a variety of research contexts.

properties

IUPAC Name

methyl (3aR,4R,7aR)-2-methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO7/c1-5-13-9-7(19-5)3-8(12(17)18-2)20-11(9)10(16)6(15)4-14/h3,6-7,9-11,14-16H,4H2,1-2H3/t6-,7-,9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMPFIFSNPREIM-JBSYKWBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C(CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@@H]2[C@H](O1)C=C(O[C@H]2[C@@H]([C@@H](CO)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4R,7aR)-2-Methyl-4-[(1R,2R)-1,2,3-trihydroxypropyl]-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.